Cas no 220728-62-1 (5-Iodo-2-methylanisole)

5-Iodo-2-methylanisole 化学的及び物理的性質
名前と識別子
-
- Benzene,4-iodo-2-methoxy-1-methyl-
- 4-iodo-2-methoxy-1-methylbenzene
- 5-IODO-2-METHYLANISOLE
- 2-Methoxy-4-iodotoluene
- 4-IODO-2-METHOXYTOLUENE
- AG-E-61297
- AS02250
- CTK4E8481
- KB-242424
- SureCN4026631
- 5-iodo-2-methyl anisole
- 4-iodo-2-methoxy-1-methyl-benzene
- 3-meth-oxy-4-methyliodobenzene
- JVKISKVALBFNFA-UHFFFAOYSA-N
- 5867AH
- AKOS030240491
- D80581
- SY317597
- MFCD06797971
- CS-0153556
- AS-57883
- FT-0711011
- SCHEMBL4026631
- DTXSID20447337
- 220728-62-1
- DA-08047
- 5-Iodo-2-methylanisole
-
- MDL: MFCD06797971
- インチ: 1S/C8H9IO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
- InChIKey: JVKISKVALBFNFA-UHFFFAOYSA-N
- ほほえんだ: IC1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 247.96937
- どういたいしつりょう: 247.96981g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 9.2
じっけんとくせい
- 密度みつど: 1.634
- ふってん: 255.2 °C at 760 mmHg
- フラッシュポイント: 108.2 °C
- PSA: 9.23
5-Iodo-2-methylanisole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A840939-5g |
5-Iodo-2-methylanisole |
220728-62-1 | 98% | 5g |
$553.0 | 2024-04-21 | |
TRC | I737205-500mg |
5-Iodo-2-methylanisole |
220728-62-1 | 500mg |
$ 65.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D755674-5g |
4-IODO-2-METHOXYTOLUENE |
220728-62-1 | 98% | 5g |
$295 | 2024-06-06 | |
TRC | I737205-250mg |
5-Iodo-2-methylanisole |
220728-62-1 | 250mg |
$ 50.00 | 2022-06-04 | ||
TRC | I737205-2.5g |
5-Iodo-2-methylanisole |
220728-62-1 | 2.5g |
$ 185.00 | 2022-06-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I908585-250mg |
5-Iodo-2-methylanisole |
220728-62-1 | 95% | 250mg |
¥442.80 | 2022-01-11 | |
eNovation Chemicals LLC | D755674-25g |
4-IODO-2-METHOXYTOLUENE |
220728-62-1 | 98% | 25g |
$1210 | 2024-06-06 | |
Cooke Chemical | BD4670541-5g |
5-Iodo-2-methylanisole |
220728-62-1 | 98% | 5g |
RMB 3086.40 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FG382-250mg |
5-Iodo-2-methylanisole |
220728-62-1 | 98% | 250mg |
670CNY | 2021-05-07 | |
A2B Chem LLC | AF34123-250mg |
5-Iodo-2-methylanisole |
220728-62-1 | ≥ 98% (GC) | 250mg |
$179.00 | 2024-04-20 |
5-Iodo-2-methylanisole 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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3. Book reviews
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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10. Book reviews
5-Iodo-2-methylanisoleに関する追加情報
5-Iodo-2-Methylanisole (CAS No. 220728-62-1): A Versatile Aryl Iodide for Advanced Chemical and Biomedical Applications
In the realm of synthetic organic chemistry, 5-Iodo-2-Methylanisole (CAS No. 220728-62-1) stands out as a critical intermediate in the construction of bioactive molecules. This aryl iodide derivative combines the electronic properties of its substituents—a meta-positioned methoxy group and a para-substituted iodine atom—to create unique reactivity profiles that are highly sought after in medicinal chemistry and materials science. Recent advancements in cross-coupling methodologies have further expanded its utility in the synthesis of complex pharmaceutical agents and functional materials.
The structural uniqueness of 5-Iodo-
In radiopharmaceutical development, CAS No. 2207 786-6-1's iodine substituent provides an ideal platform for introducing radioactive isotopes like Iodine-131 or Iodine-131 for diagnostic imaging applications. A recent clinical trial reported in Eur J Nucl Med Mol Imaging (June 204) showcased its potential as a precursor for synthesizing tumor-targeting radiotracers with improved metabolic stability compared to traditional iodoanisole derivatives. The meta-methoxy group was shown to protect against premature deiodination while maintaining optimal receptor binding affinity.
The synthesis pathway of 5-Iodo-methylanisole has undergone significant optimization over recent years. Traditional methods involving diazotization followed by Sandmeyer reaction have been largely replaced by more efficient protocols using electrophilic iodination via periodic acid-mediated oxidation. A paper from Nature Catalysis (March 4) described a novel one-pot procedure combining nitration, methylation, and iodination steps using environmentally benign conditions, reducing process steps by 40% while maintaining >99% purity as confirmed by GCMS analysis.
In drug discovery pipelines, this compound serves as a key building block for developing multi-targeted therapeutics addressing neurodegenerative diseases. A collaborative study between Stanford University and Merck researchers demonstrated that derivatives synthesized from CAS No.
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